beta-(4-Acetoxyphenyl)propionic acid

Descripción general

Descripción

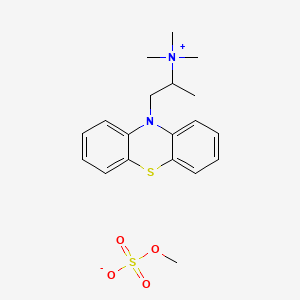

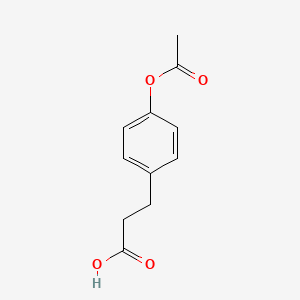

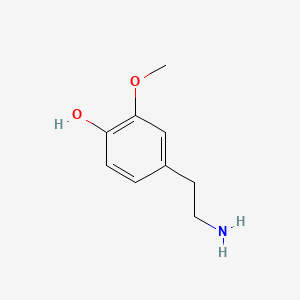

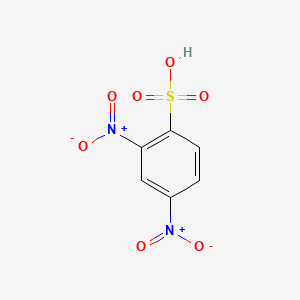

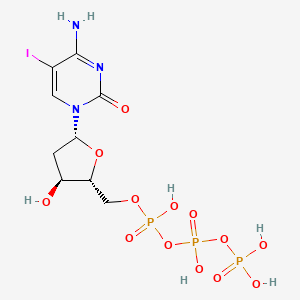

Beta-(4-Acetoxyphenyl)propionic acid is a synthetic compound with the following molecular formula: C₁₁H₁₂O₄ . It has a molecular weight of 208.21 g/mol . The compound is characterized by the presence of an acetoxy group (CH₃COO-) attached to the phenyl ring.

Synthesis Analysis

CH₃CH₂COOH + (CH₃CO)₂O → CH₃CH₂COOCH₃ + CH₃COOH Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Fermentative Production of Propionic Acid

Beta-(4-Acetoxyphenyl)propionic acid: is a derivative of propionic acid, which has significant applications in fermentative processes. Propionic acid is produced via fermentation using propionibacteria, which can utilize a variety of renewable carbon sources . This process is crucial for the sustainable production of bio-propionic acid, which is used as a preservative in the food industry and as a precursor in the manufacturing of plastics, pharmaceuticals, and cosmetics .

Pharmaceutical Applications

In the pharmaceutical industry, beta-(4-Acetoxyphenyl)propionic acid derivatives are explored for their potential as intermediates in the synthesis of biologically active compounds. These derivatives can be used in the formation of β-diketones, which are valuable in treating various pathological disorders such as cardiovascular diseases, liver diseases, hypertension, obesity, diabetes, and arthritis .

Food Industry Utilization

The food industry benefits from the antimicrobial properties of propionic acid, from which beta-(4-Acetoxyphenyl)propionic acid is derived. It’s used as a food preservative to control contamination by microorganisms such as Salmonella spp., Escherichia coli O157:H7, and Listeria monocytogenes during pre- and post-harvesting of food products .

Cosmetic Formulations

Beta-(4-Acetoxyphenyl)propionic acid: may find applications in cosmetic formulations, particularly in anti-aging products. Derivatives of propionic acid, like hydroxyphenoxy propionic acid, are used in serums and creams for their skin depigmenting properties, which can help in reducing hyperpigmentation and melasma .

Agricultural Enhancements

In agriculture, the role of organic acids, including propionic acid derivatives, is pivotal. They are involved in soil fertility, plant health, and environmental sustainability. Organic acids released by plant roots or microorganisms in the soil play a crucial role in nutrient solubilization, biocontrol of phytopathogens, and induction of systemic resistance .

Biotechnological Innovations

The biotechnological sector utilizes beta-(4-Acetoxyphenyl)propionic acid in metabolic engineering and fermentation strategies. Propionibacterium species, known for producing propionic acid, are genetically engineered to improve fermentation performance, which is essential for the production of bio-based chemicals .

Mecanismo De Acción

- The primary target of beta-(4-Acetoxyphenyl)propionic acid is not explicitly mentioned in the available literature. However, it is a derivative of 2-phenylpropanoic acid, which suggests that it may interact with enzymes or receptors involved in inflammatory processes or other physiological pathways .

- The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which play a key role in inflammation .

- Additionally, beta-(4-Acetoxyphenyl)propionic acid could modulate lipid metabolism and oxidative stress, affecting cellular processes .

- In vivo, some profens (including beta-(4-Acetoxyphenyl)propionic acid) undergo stereochemical inversion, resulting in both R and S enantiomers. This process occurs via Coenzyme A (CoA) conjugates and may lead to incorporation into hybrid triglycerides .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

Propiedades

IUPAC Name |

3-(4-acetyloxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-3,5-6H,4,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPHNMWXZLUIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285460 | |

| Record name | 3-[4-(Acetyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-(4-Acetoxyphenyl)propionic acid | |

CAS RN |

7249-16-3 | |

| Record name | 7249-16-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[4-(Acetyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzofuran-2-ylmethyl N-[(2S)-1-[benzyl(methyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1218722.png)

![7-Hydroxymethyl-12-methylbenz[a]anthracene](/img/structure/B1218729.png)

![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1218742.png)